Cyclohexyl 3,4-difluorophenyl ketone
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Overview
Description
Cyclohexyl 3,4-difluorophenyl ketone is a chemical compound that is part of a broader class of organic molecules where a cyclohexyl group is bonded to a ketone functional group, which is further substituted with a 3,4-difluorophenyl moiety. This compound is of interest due to its potential applications in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of fluorinated ketones, such as this compound, can be approached through various synthetic routes. For instance, trifluoroethyl cyclohexyl ketone is prepared by acylation followed by a Cl→F exchange, which could be adapted for the synthesis of difluorinated analogs . Additionally, the synthesis of related compounds like trifluoromethylated cyclohexanes can be achieved through a Mukaiyama Michael type reaction, which might be applicable to the synthesis of this compound . Furthermore, the synthesis of various fluorinated ketones using sulfinate salts as fluoroalkylating reagents indicates the versatility of methods available for introducing fluorine atoms into the ketone framework .
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexanones has been studied, such as in the case of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, where X-ray structure analysis provided insights into the solid-state structure of fluorinated 1,3,5-triketones . This research could provide a foundation for understanding the structural characteristics of this compound, including the influence of fluorine atoms on the molecular conformation and electronic distribution.
Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions characteristic of ketones. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition of cyclobutanones to ketones suggests a pathway for cycloaddition reactions involving cyclohexyl ketones . Additionally, the reaction of cyclopropenium ions with diketones to afford cyclopentadienols indicates the reactivity of ketones with multiple functional groups . These studies provide a glimpse into the types of reactions that this compound might participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the difluorophenyl group. The introduction of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of the molecule. For instance, the synthesis and study of trifluoromethylated cyclohexanes and aryl compounds reveal the impact of fluorination on the stability and reactivity of these compounds . Moreover, the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation demonstrates the potential for creating complex fluorinated structures .
Scientific Research Applications
Condensation Reactions and Derivative Formation
Cyclohexyl-phenyl ketones, including derivatives similar to cyclohexyl 3,4-difluorophenyl ketone, have been utilized in condensation reactions. For instance, the Stobbe condensation of aryl cyclohexyl ketones with dimethyl succinate, facilitated by potassium t-butoxide, results in the formation of trans-(Ar/CO2Me)-half esters. These esters can be further cyclized to produce naphthalene derivatives, highlighting the ketone's utility in complex organic synthesis and derivative formation (Baddar, El-Newaihy, & Ayoub, 1971).
Catalytic Applications in Hydrodeoxygenation
Research on catalytic processes has shown the effectiveness of cyclohexanone, a compound structurally related to this compound, in the hydrodeoxygenation of aliphatic ketones. This process involves alkali-treated catalysts, such as Ni/HZSM-5, which demonstrate excellent performance in this reaction, with enhanced hydrogenation and dehydration performances (Kong et al., 2013).
Synthesis of Trifluoropropionic and 2-Ketobutyric Acids
In a related context, trifluoroethyl cyclohexyl ketone, similar to this compound, has been used in the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids. This process involves acylation, Cl→F exchange, and Bayer-Villiger oxidation, demonstrating the ketone's role in synthesizing novel fluorinated organic compounds (Wakselman & Tordeux, 1982).
Photocatalytic Oxidation
Cyclohexane, a fundamental structure in cyclohexyl ketones, has been studied in photocatalytic oxidation processes. These studies reveal the effect of various catalysts, wavelengths, and light exposure conditions on the yields of ketone products, indicating the potential of cyclohexyl ketones in photocatalytic applications (Du, Moulijn, & Mul, 2006).
Polymer Synthesis and Modification
Cyclohexyl phenyl ketones have also been employed in the synthesis of polyimides with cyclohexyl-substituted indan groups. This involves creating diamine monomers starting from cyclohexyl phenyl ketone and reacting them with different dianhydrides, leading to polyimides with diverse solubility and thermal properties. This demonstrates the ketone's utility in advanced polymer synthesis and modification (Maier & Wolf, 1996).
Mechanism of Action
Mode of Action
It’s known that ketones can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclohexyl 3,4-difluorophenyl ketone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed studies on the compound’s interaction with its biological targets .
properties
IUPAC Name |
cyclohexyl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPNSJMJXVOCEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609542 |
Source
|
Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-56-7 |
Source
|
Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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